1-(5-Bromopyridin-2-yl)azepane
Overview
Description
“1-(5-Bromopyridin-2-yl)azepane”, also known as BPA, is a heterocyclic organic compound with the molecular formula C12H15BrN2. It has a molecular weight of 255.16 . This compound is an important chemical intermediate in the synthesis of various organic compounds and has potential applications in several areas of research and industry.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15BrN2/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 255.16 . It should be stored at refrigerated temperatures .Scientific Research Applications
Azepane Isomers and Their Analysis : A study identified azepane isomers in unregulated drugs and provided an analytical approach to quantify these compounds, highlighting their relevance in forensic toxicology (Nakajima et al., 2012).
Synthesis of Azepanium Ionic Liquids : Azepane was used to synthesize a new family of room temperature ionic liquids. These transformations are significant for the polyamide industry and offer potential environmental benefits (Belhocine et al., 2011).
PKB Inhibitors with Azepane Derivatives : Novel azepane derivatives were synthesized and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), offering insights into their potential pharmaceutical applications (Breitenlechner et al., 2004).
Spirooxindoles Synthesis Involving Azepane : A study on the synthesis of spirooxindoles bearing a 1-azabicyclo[5.3.0]decane moiety using azepane indicates its utility in creating complex molecular structures (Meng et al., 2017).
Chiral Bridged Azepanes : Research on the stereoselective ring expansion of 2-azanorbornan-3-yl methanols led to the creation of chiral-bridged azepanes, showcasing the versatility of azepane in synthesizing novel organic structures (Wojaczyńska et al., 2012).
Radical Contraction in Organic Chemistry : A study on the radical contraction of 1,3,2-dioxaphosphepanes to 1,3,2-dioxaphosphorinanes using bromo-azepanes contributes to the understanding of rearrangements in organic chemistry (Crich et al., 2002).
Synthesis and Biological Evaluation of Azetidine Derivative : A related compound, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and evaluated for antibacterial and antifungal activities, indicating the potential biomedical applications of such derivatives (Rao et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYJNKMYXIMVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653775 | |
Record name | 1-(5-Bromopyridin-2-yl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175900-46-5 | |
Record name | 1-(5-Bromopyridin-2-yl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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